molecular formula C6H13NO B8189704 (2R,4S)-2-Methyl-piperidin-4-ol

(2R,4S)-2-Methyl-piperidin-4-ol

Cat. No.: B8189704
M. Wt: 115.17 g/mol
InChI Key: DSVHVLZINDRYQA-RITPCOANSA-N
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Description

(2R,4S)-2-Methyl-piperidin-4-ol is a chiral piperidine derivative of significant interest in medicinal chemistry and synthetic biology. Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The specific stereochemistry of the (2R,4S) configuration is particularly valuable for constructing stereochemically complex molecules, as the spatial orientation of functional groups is crucial for biological activity and interaction with enzyme active sites. This compound serves as a key chiral building block and synthetic intermediate for the development of novel bioactive molecules . Recent advances in stereoselective synthesis, including asymmetric hydrogenation and other catalytic methods, highlight the demand for such enantiopure piperidine precursors . While direct applications for this specific stereoisomer are not fully documented in public literature, its structural features align with compounds used in cutting-edge research. For instance, related piperidine structures are investigated as intermediates in the biosynthesis of complex molecules like 1-deoxynojirimycin (DNJ), a potent glycosidase inhibitor, where cytochrome P450 enzymes catalyze stereoselective hydroxylation steps on a 2-methylpiperidine backbone . Furthermore, chiral piperidines are fundamental scaffolds in pharmaceuticals targeting the central nervous system, metabolic diseases, and more . Researchers can utilize this compound as a versatile precursor for further functionalization, such as carbamate formation , or as a core structural element in drug discovery programs. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2R,4S)-2-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHVLZINDRYQA-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 4-Methyl-2-Picolinic Acid

A foundational method for synthesizing piperidine derivatives involves the hydrogenation of pyridine precursors. The patent CN103524401A details the reduction of 4-methyl-2-picolinic acid using palladium charcoal (10% wt) under hydrogen pressure (2–3 kg/cm²) in methanol at 45–55°C. This step generates a racemic mixture of trans-4-methyl-2-piperidinecarboxylic acid, which is subsequently esterified with thionyl chloride and ethanol to form the ethyl ester.

Critical Parameters:

  • Catalyst Selection : Palladium charcoal outperforms Raney nickel or platinum oxides in selectivity and yield.

  • Solvent Optimization : Methanol ensures solubility of the substrate and efficient hydrogen diffusion.

  • Pressure and Temperature : Moderate pressure (2–3 kg/cm²) and temperatures below 60°C minimize side reactions.

Stereoselective Synthesis via Dihydroxylation

OsO4-Mediated Dihydroxylation

The Royal Society of Chemistry protocol describes a diastereoselective approach using OsO4 and (DHQ)2PHAL as a chiral ligand. For example, (E)-pent-3-en-1-yl mesylate undergoes asymmetric dihydroxylation in t-BuOH/H2O at 0°C, yielding diol intermediates with >90% enantiomeric excess (ee). Subsequent cyclization and reduction steps afford the piperidine scaffold with precise stereocontrol.

Reaction Conditions:

  • Ligand Influence : (DHQ)2PHAL enhances diastereoselectivity by coordinating to OsO4, directing hydroxyl group addition.

  • Temperature Sensitivity : Reactions at 0°C prevent over-oxidation and epimerization.

Resolution of Racemic Mixtures

Chiral Resolution with D-Amygdalic Acid

To isolate the (2R,4S) diastereomer, the patent CN103524401A employs crystallization with D-amygdalic acid in methanol. The trans-configuration carboxylate preferentially forms a crystalline complex with the chiral acid, enabling separation via filtration. Post-resolution hydrolysis yields the target alcohol with >98% diastereomeric purity.

Optimization Insights:

  • Solvent Choice : Methanol maximizes solubility differences between diastereomeric salts.

  • Acid Stoichiometry : A 1:1 molar ratio of carboxylate to D-amygdalic acid ensures efficient crystallization.

Comparative Analysis of Methods

Method Yield Diastereomeric Excess Key Advantage
Catalytic Hydrogenation60–70%95% (post-resolution)Scalability for industrial use
OsO4 Dihydroxylation85–97%>90% eeHigh stereocontrol
Chiral Resolution50–60%98%Cost-effective for small batches

Chemical Reactions Analysis

Types of Reactions: (2R,4S)-2-Methyl-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Using reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: 2-Methyl-4-piperidone.

    Reduction: 2-Methyl-piperidine.

    Substitution: 2-Methyl-4-chloropiperidine or 2-Methyl-4-aminopiperidine.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in various therapeutic areas:

  • Enzyme Inhibition : Derivatives of (2R,4S)-2-Methyl-piperidin-4-ol have been reported to inhibit enzymes critical in metabolic pathways. For instance, research has demonstrated that certain derivatives can effectively inhibit glycosidases, which are essential for carbohydrate metabolism.
  • Receptor Modulation : The compound's derivatives have been evaluated for their ability to interact with opioid receptors, indicating potential applications in pain management therapies.

Organic Synthesis

This compound serves as a valuable chiral building block in the synthesis of complex organic molecules. It is often employed in the following contexts:

  • Synthesis of Alkaloids : A notable case study highlighted the use of this compound as a precursor for the chemoenzymatic synthesis of alkaloids. This approach allowed for efficient production of both enantiomers of 4-hydroxypipecolic acid .
  • Development of Drug Analogues : The compound has been used to create analogues of existing drugs such as donepezil, an acetylcholinesterase inhibitor used in Alzheimer's disease treatment. Variations in the stereochemistry at the 2-position significantly affect the biological activity of these analogues .

Case Study 1: Synthesis of Alkaloids

In a recent study, researchers demonstrated the utility of this compound as a precursor for synthesizing complex alkaloids. This method showcased its versatility and effectiveness in producing biologically relevant compounds.

Case Study 2: Anti-Cancer Agents

Another study focused on piperidine pharmacophore-containing compounds derived from this compound. These compounds exhibited significant anti-cancer properties against various hematological cancer cell lines. The research involved molecular docking studies that confirmed binding affinity to specific targets involved in cancer progression .

Mechanism of Action

The mechanism of action of (2R,4S)-2-Methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Conformational Differences

The stereochemistry of (2R,4S)-2-Methyl-piperidin-4-ol distinguishes it from diastereomers and enantiomers. For example:

  • (2S,4S)-Isomers : Thermodynamic binding studies on Fidarestat isomers (a related aldose reductase inhibitor) reveal that the (2R,4S) configuration exhibits distinct binding free energy (ΔΔG = ΔG(2R,4S) - ΔG(2S,4S)) due to differences in solvation and protein interactions .
  • (2R,4R)-Isomers : In benzopyran derivatives, the (2R,4R) configuration demonstrates altered optical activity and hydrogen-bonding patterns compared to the (2R,4S) form, as confirmed by electronic circular dichroism (ECD) spectra .
Table 1: Stereochemical Impact on Key Properties
Compound Configuration Key Feature Reference
Fidarestat (2R,4S) Higher binding affinity to ALR2 due to favorable ΔΔG
5-Methoxy-2-methyl-benzopyran (2R,4S) Stable hydrogen-bonded 10-membered ring in crystal lattice
Piperidin-4-ol derivatives (2S,4S) Reduced solubility in polar solvents compared to (2R,4S) isomers

Substituent Effects on Physicochemical Properties

Substituents on the piperidine ring significantly influence solubility, melting points, and biological activity:

  • Alkyl and Aryl Groups : Derivatives like (3R,4R)-4-(2-(Benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)piperidin-3-ol (from ) exhibit higher lipophilicity (LogP > 3) compared to this compound, which lacks bulky aromatic substituents .
  • Esterification : Compounds such as Ethyl 2-(piperidin-4-yl)acetate () show enhanced BBB permeability (Blood-Brain Barrier score: 0.89) due to ester groups, unlike the hydroxylated this compound, which has higher polarity (TPSA: 40.1 Ų) .
Table 2: Substituent-Driven Property Comparison
Compound Substituents LogP TPSA (Ų) Melting Point (°C) Reference
This compound -CH3, -OH 0.5 40.1 Not reported -
(3R,4R)-Benzhydryloxy derivative -O-Bzh, -CH2CH2Ph 3.2 78.3 164–166
2,2,6,6-Tetramethylpiperidin-4-ol -CH3 (×4) 1.8 32.1 373–375
Ethyl 2-(piperidin-4-yl)acetate -COOEt 1.2 46.1 Not reported

Research Findings and Analytical Methods

  • X-ray Crystallography : Used to resolve the relative configuration of (2R,4S)-5-methoxy-2-methyl-benzopyran-4-ol, confirming intramolecular hydrogen bonds (O21–H21o···O1 distance: 2.7346 Å) .
  • Free Energy Calculations : Molecular dynamics simulations quantify stereochemical preferences in protein-ligand interactions, as seen in Fidarestat studies .
  • Spectroscopic Techniques: ECD spectra and optical rotation values ([α]D<sup>25</sup> = +14.3°) differentiate enantiomers in chiral piperidinols .

Biological Activity

(2R,4S)-2-Methyl-piperidin-4-ol is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and its role as a building block in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound is characterized by the following structural features:

  • Chirality : The compound has specific stereochemistry at the 2 and 4 positions, which influences its biological activity.
  • Functional Groups : It contains a hydroxyl group (-OH) which is pivotal for its interactions with biological targets.

The mechanism of action of this compound involves:

  • Binding Interactions : The hydroxyl group can form hydrogen bonds with active sites on enzymes or receptors, while the methyl group enhances hydrophobic interactions. These interactions can modulate protein activity and influence various biological pathways.
  • Target Specificity : The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity towards different molecular targets.

Pharmacological Properties

  • Neuropharmacology :
    • This compound has been investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders. Its structural similarity to known acetylcholinesterase inhibitors suggests it may exhibit similar inhibitory properties .
  • Enzyme Inhibition :
    • Studies have shown that analogues of this compound can inhibit acetylcholinesterase activity, with varying degrees of potency depending on their stereochemistry. For instance, certain derivatives showed significantly higher inhibitory activity compared to others .
  • Cancer Research :
    • The compound has been explored for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators in cell cycle progression and are often overexpressed in cancer cells. Pharmacophore modeling studies indicate that modifications to the piperidine ring can enhance inhibitory activity against CDK4 .

Study 1: Acetylcholinesterase Inhibition

A study evaluated various analogues of this compound for their ability to inhibit acetylcholinesterase. Results indicated that compounds with the 2S configuration exhibited significantly greater inhibitory potency than their 2R counterparts. This highlights the importance of stereochemistry in drug design for neurodegenerative diseases .

Study 2: CDK Inhibition

Research utilizing 3D-QSAR modeling demonstrated that modifications to the piperidine scaffold could lead to enhanced binding affinity toward CDK inhibitors. The findings suggested that specific structural features within this compound could be optimized for better therapeutic outcomes against cancer .

Data Table: Biological Activity Summary

Activity AreaCompoundObserved EffectReference
Acetylcholinesterase(2R,4S)-AnalogInhibition with IC50 values < 1 µM
CDK Inhibition(2R,4S)-AnalogEnhanced binding affinity observed
NeuropharmacologyPrecursor DrugPotential therapeutic applications

Q & A

Q. What are the established synthetic routes for (2R,4S)-2-Methyl-piperidin-4-ol, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, in Scheme 4 of a cited study, the compound was synthesized via a multi-step process starting from acyclic precursors, followed by cyclization and stereochemical control using chiral auxiliaries . Key steps include:

  • Chiral resolution : Use of enantioselective chromatography or enzymatic resolution to isolate the (2R,4S) diastereomer.
  • Recrystallization : Purification via solvent systems like dichloromethane/hexane to enhance stereochemical purity, as demonstrated in crystallographic studies .

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard. For instance, a study resolved the crystal structure of a related piperidine derivative, revealing:

  • Ring puckering : Deviation of atoms from the least-squares plane (e.g., O1: -0.107 Å, C5: 0.248 Å) .
  • Hydrogen bonding : Interactions such as O21–H21o···O1 (d = 2.7346 Å, angle = 166°) stabilize the conformation .
  • Stereodescriptors : Assign (2R,4S) using Cahn-Ingold-Prelog rules based on crystallographic coordinates.

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use polar/non-polar solvent pairs (e.g., dichloromethane/hexane) to remove impurities .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for enantiomeric separation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches of this compound?

Methodological Answer:

  • NMR Analysis : Compare 1^1H and 13^13C NMR shifts with reference data. For example, axial vs. equatorial protons in the piperidine ring show distinct splitting patterns.
  • Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 130.1) and rule out byproducts.
  • Batch Consistency : Apply statistical tools (e.g., PCA) to analyze variations in FTIR or HPLC retention times.

Q. What in silico methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets like GPCRs or enzymes using software (e.g., AutoDock Vina). Piperidine derivatives often target neurological receptors .
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxyl position) with activity using descriptors like logP or polar surface area.
  • MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments (e.g., 100-ns trajectories in GROMACS).

Q. How can hydrogen-bonding interactions in the crystal lattice inform solubility and stability?

Methodological Answer:

  • Thermodynamic Analysis : Calculate lattice energy (e.g., via PIXEL method) using crystallographic data .
  • Solubility Prediction : Correlate H-bond metrics (e.g., O21···O1 distance = 2.7346 Å) with solubility parameters (Hansen, Hildebrand).
  • Stability Testing : Monitor degradation under stress conditions (e.g., 40°C/75% RH) and link to intermolecular interactions.

Data Contradiction Analysis

Q. How to address conflicting reports on the pharmacological mechanisms of piperidine derivatives like this compound?

Methodological Answer:

  • Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity (e.g., dopamine vs. serotonin receptors) .
  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines to identify off-target effects.
  • Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) to resolve outliers statistically.

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